2-Bromo-1,3,2-dioxaphospholane
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Overview
Description
2-Bromo-1,3,2-dioxaphospholane is an organophosphorus compound characterized by a five-membered ring containing phosphorus, oxygen, and bromine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromo-1,3,2-dioxaphospholane can be synthesized through the reaction of phosphorus trichloride with ethylene glycol in the presence of a brominating agent. The reaction typically occurs in an organic solvent under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process may include additional purification steps, such as distillation or recrystallization, to obtain high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1,3,2-dioxaphospholane undergoes several types of chemical reactions, including:
Nucleophilic Substitution: This compound can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation to form corresponding oxides or reduction to yield different phosphorus-containing compounds.
Addition Reactions: The compound can react with various reagents to form addition products.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles such as amines, alcohols, and thiols. Reaction conditions often involve organic solvents and controlled temperatures to facilitate the desired transformations.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield phosphoramidates, while oxidation reactions can produce phosphine oxides.
Scientific Research Applications
2-Bromo-1,3,2-dioxaphospholane has several scientific research applications, including:
Organic Synthesis: It is used as a building block in the synthesis of various organophosphorus compounds.
Materials Science: The compound is utilized in the development of flame retardants and polymer additives.
Biological Studies: Researchers explore its potential as a reagent in biochemical assays and as a precursor for biologically active molecules.
Medicinal Chemistry: It is investigated for its potential use in the synthesis of pharmaceuticals and therapeutic agents.
Mechanism of Action
The mechanism of action of 2-Bromo-1,3,2-dioxaphospholane involves its reactivity with nucleophiles and electrophiles. The compound can form stable intermediates and transition states, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-1,3,2-dioxaphospholane: Similar in structure but contains chlorine instead of bromine.
2-Fluoro-1,3,2-dioxaphospholane: Contains fluorine instead of bromine, leading to different reactivity and applications.
2-Iodo-1,3,2-dioxaphospholane:
Uniqueness
2-Bromo-1,3,2-dioxaphospholane is unique due to the presence of the bromine atom, which imparts specific reactivity and properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for scientific research and industrial applications.
Properties
CAS No. |
64498-35-7 |
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Molecular Formula |
C2H4BrO2P |
Molecular Weight |
170.93 g/mol |
IUPAC Name |
2-bromo-1,3,2-dioxaphospholane |
InChI |
InChI=1S/C2H4BrO2P/c3-6-4-1-2-5-6/h1-2H2 |
InChI Key |
AXEYVSZQBDLFJE-UHFFFAOYSA-N |
Canonical SMILES |
C1COP(O1)Br |
Origin of Product |
United States |
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